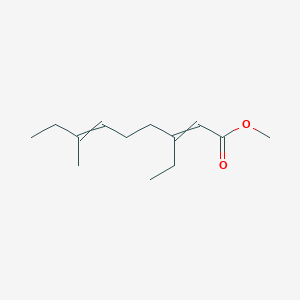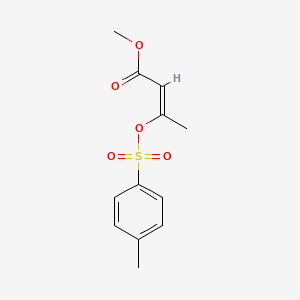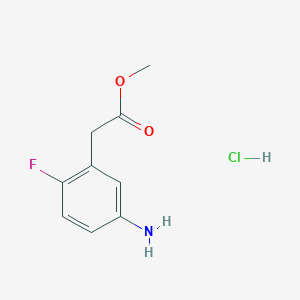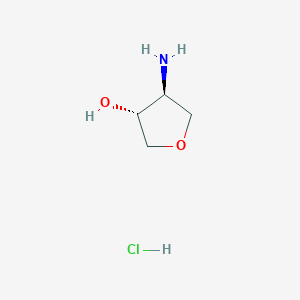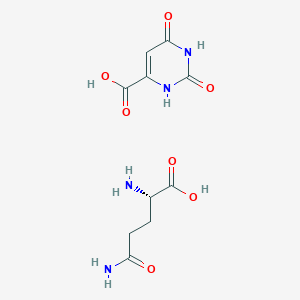
トリメトプリム-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリメトプリム-d3は、細菌感染症の治療に主に使用される抗生物質であるトリメトプリムの重水素化された形態です。 This compound中の重水素原子は、3つの水素原子を置き換えており、トリメトプリムの定量のための質量分析における内部標準として役立ちます 。 トリメトプリム自体は、細菌のジヒドロ葉酸レダクターゼを阻害する抗葉酸抗菌薬であり、細菌のDNA合成に必要なテトラヒドロ葉酸の合成に不可欠な酵素です .
科学的研究の応用
Trimethoprim-d3 has several applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of trimethoprim.
Biology: Helps in studying the metabolic pathways involving trimethoprim by providing a stable isotope-labeled compound.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of trimethoprim in the body.
作用機序
トリメトプリム-d3は、テトラヒドロ葉酸の合成に関与する酵素である細菌ジヒドロ葉酸レダクターゼ(DHFR)を阻害することで、その効果を発揮します。 この阻害は、細菌DNAの形成を防ぎ、細菌細胞の死に至ります 。 分子標的はDHFR酵素であり、経路には、細菌の生存に不可欠な葉酸代謝の破壊が含まれます .
生化学分析
Biochemical Properties
Trimethoprim-d3, like its parent compound Trimethoprim, interacts with the enzyme dihydrofolate reductase (DHFR). By inhibiting DHFR, Trimethoprim-d3 prevents the formation of tetrahydrofolic acid, an essential precursor in the synthesis of purines, amino acids, and thymidylic acid . This interaction disrupts bacterial DNA synthesis, leading to cell death .
Cellular Effects
Trimethoprim-d3 affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of a wide range of bacteria, including E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .
Molecular Mechanism
The molecular mechanism of Trimethoprim-d3 involves binding to and inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the thymidine synthesis pathway. Interference with this pathway inhibits bacterial DNA synthesis .
Temporal Effects in Laboratory Settings
The effects of Trimethoprim-d3 can change over time in laboratory settings. For instance, it has been observed that the antibiotic can cause transient elevations in blood urea and creatinine levels, indicating potential effects on kidney function
Dosage Effects in Animal Models
The effects of Trimethoprim-d3 can vary with different dosages in animal models. For instance, high doses of Trimethoprim have been associated with adverse effects such as nausea, vomiting, and skin rash . Specific studies on the dosage effects of Trimethoprim-d3 in animal models are currently lacking.
Metabolic Pathways
Trimethoprim-d3 is involved in the metabolic pathway that involves the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR), which Trimethoprim-d3 inhibits . The inhibition of this pathway disrupts the synthesis of bacterial DNA and RNA, leading to cell death .
Transport and Distribution
Trimethoprim-d3, like Trimethoprim, is rapidly absorbed following oral administration with a high bioavailability . Approximately 44% of Trimethoprim is bound to plasma proteins, suggesting that Trimethoprim-d3 may have a similar distribution within the body . Specific studies on the transport and distribution of Trimethoprim-d3 within cells and tissues are currently lacking.
準備方法
トリメトプリムの合成は、複数段階のプロセスを伴います。
縮合反応: 3,4,5-トリメトキシベンズアルデヒドは、アニリンプロピオニトリルと反応して中間生成物を生成します。
工業生産では、プロセスを最適化して、収率が高くコストが低く、大規模製造に適しています .
3. 化学反応解析
トリメトプリム-d3は、非重水素化された対応物と同様に、いくつかのタイプの化学反応を起こします。
酸化: 特定の条件下で酸化される可能性がありますが、これはその主要な用途では一般的な反応ではありません。
還元: 還元反応は、this compoundではあまり一般的ではありません。
これらの反応で使用される一般的な試薬には、強酸、塩基、および求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
This compoundは、科学研究でいくつかの用途があります。
化学: トリメトプリムの定量のための質量分析における内部標準として使用されます.
生物学: 安定同位体標識化合物を提供することにより、トリメトプリムを含む代謝経路の研究に役立ちます。
医学: 薬物動態研究で使用され、体内のトリメトプリムの分布と代謝を理解します。
化学反応の分析
Trimethoprim-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions are less common for trimethoprim-d3.
Substitution: Trimethoprim-d3 can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
トリメトプリム-d3は、重水素原子の存在によりユニークであり、質量分析で特に役立ちます。類似の化合物には以下が含まれます。
トリメトプリム: 抗生物質として広く使用されている、非重水素化された形態.
ピリメタミン: 寄生虫感染症の治療に使用される別の抗葉酸抗菌薬.
メトトレキセート: 癌治療で使用される抗葉酸.
This compoundのユニークさは、内部標準としての用途にあり、これは他の類似化合物では一般的ではありません。
特性
IUPAC Name |
5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676181 |
Source


|
| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189923-38-3 |
Source


|
| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



